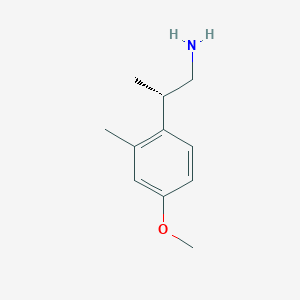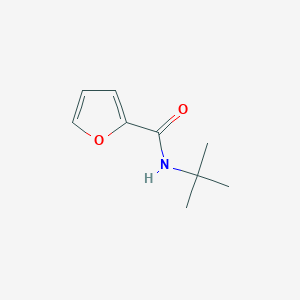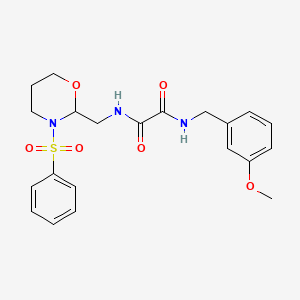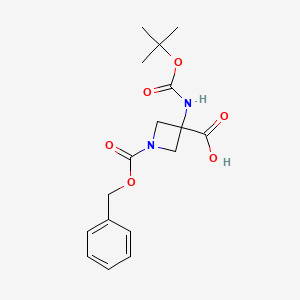
N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound has been widely used in scientific research due to its ability to bind to the cannabinoid receptors in the brain and produce effects similar to those of THC, the active compound in marijuana.
Mecanismo De Acción
N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide binds to the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. When N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide binds to these receptors, it produces a range of effects on the body and brain.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide has been shown to produce a range of biochemical and physiological effects, including altered neurotransmitter release, changes in gene expression, and alterations in protein signaling pathways. These effects can lead to changes in mood, perception, appetite, and pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its ability to bind to the cannabinoid receptors and produce effects similar to those of THC. However, there are also some limitations to its use, including the potential for adverse effects on the brain and body, and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide and other synthetic cannabinoids. These include further studies on the effects of these compounds on the endocannabinoid system, as well as investigations into their potential therapeutic uses for conditions such as chronic pain and anxiety. Additionally, there is a need for further research on the potential risks and side effects of these compounds, and for the development of safer and more effective synthetic cannabinoids for use in scientific research.
Métodos De Síntesis
N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide can be synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with 3-methylbutyryl chloride in the presence of a base. The resulting product is then treated with hydrazine to form the pyrazole ring, and the cyano group is added using cyanogen bromide.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-1-phenyl-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been shown to produce effects similar to those of THC, including altered mood and perception, increased appetite, and decreased pain sensitivity.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12(2)10-13(11-17)18-16(21)15-8-9-20(19-15)14-6-4-3-5-7-14/h3-9,12-13H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMAMVPDCYYYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=NN(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2460261.png)

![(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460263.png)
![1-(4-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460264.png)
![3-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2460270.png)
![[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2460271.png)

![4-chloro-4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazole](/img/structure/B2460275.png)
